

Improving the cycling stability of nickel sulfide anodes in lithium-ion batteries

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Compound of Interest

Compound Name: Nickel sulfide

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Technical Support Center: Nickel Sulfide (NiS) Anodes in Lithium-Ion Batteries

Welcome to the technical support center for researchers and scientists working with **nickel sulfide** (NiS) anodes for lithium-ion batteries. This resource provides troubleshooting guidance, answers to frequently asked questions, detailed experimental protocols, and performance data to assist you in overcoming common challenges and optimizing your experimental results.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with NiS anodes.

Question 1: My NiS anode shows rapid capacity fading within the first 100 cycles. What are the likely causes and how can I resolve this?

Answer:

Rapid capacity fading is the most common issue with NiS anodes. The primary causes are significant volume changes during the conversion reaction, leading to electrode pulverization, and the dissolution of polysulfide intermediates into the electrolyte.

Possible Causes & Solutions:

Cause	Explanation	Suggested Solutions
Electrode Pulverization	NiS undergoes a large volume expansion (~80%) during lithiation ($\text{NiS} + 2\text{Li}^+ + 2\text{e}^- \leftrightarrow \text{Ni} + \text{Li}_2\text{S}$). This repeated expansion and contraction causes mechanical stress, leading to cracking and crumbling of the active material. This results in a loss of electrical contact between particles and with the current collector.	<p>1. Incorporate a Conductive Carbon Matrix: Synthesize NiS composites with carbon materials (e.g., amorphous carbon, graphene, carbon nanotubes). A carbon coating can buffer the volume change, prevent particle agglomeration, and ensure good electrical conductivity.^{[1][2]}</p> <p>2. Nanostructuring: Synthesize NiS in nanostructured forms (e.g., nanospheres, nanosheets). Nanomaterials offer shorter Li^+ diffusion paths and can better accommodate strain without fracturing.^[3]</p> <p>3. Optimize Binder: Use binders with strong adhesion and mechanical flexibility, such as a composite of carboxymethyl cellulose (CMC) and polyacrylamide (PAA), to help maintain electrode integrity.</p>
Polysulfide Shuttle Effect	Intermediate lithium polysulfides (Li_2S_x) can form during cycling and dissolve into the liquid electrolyte. These dissolved species can migrate to the lithium metal anode, causing a loss of active sulfur and low coulombic efficiency, a phenomenon known as the "shuttle effect".	<p>1. Surface Coating: Apply a protective coating (e.g., carbon) on the NiS particles to physically block polysulfides from dissolving into the electrolyte.</p> <p>2. Electrolyte Additives: Introduce additives like LiNO_3 to the electrolyte, which can help form a stable solid electrolyte interphase (SEI) on the lithium anode,</p>

passivating its surface against polysulfide attack.

Unstable SEI Layer	Continuous breaking and reformation of the Solid Electrolyte Interphase (SEI) layer due to volume changes consumes lithium ions irreversibly, leading to low coulombic efficiency and capacity loss.	1. Use Film-Forming Additives: Incorporate electrolyte additives like vinylene carbonate (VC) or fluoroethylene carbonate (FEC) to help form a more stable and flexible SEI layer that can better withstand volume changes. 2. Surface Engineering: Modify the surface of the NiS particles to promote the formation of a stable SEI.
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Question 2: The initial coulombic efficiency (ICE) of my NiS anode is very low (e.g., <70%). What is causing this and how can I improve it?

Answer:

Low ICE is primarily due to the irreversible formation of the Solid Electrolyte Interphase (SEI) on the surface of the NiS anode during the first discharge cycle. This process consumes a significant amount of lithium ions permanently.

Possible Causes & Solutions:

Cause	Explanation	Suggested Solutions
Large Surface Area	Nanostructured materials, while beneficial for kinetics, have a high surface area, which provides more sites for SEI formation and thus consumes more lithium irreversibly.	1. Controlled Nanostructuring: Optimize the synthesis to create dense nanostructures (e.g., solid nanospheres) rather than highly porous ones to minimize excessive surface area. 2. Carbon Coating: A carbon coating can reduce the direct exposure of the NiS surface to the electrolyte, thereby decreasing the irreversible capacity loss associated with SEI formation on the active material itself.
Electrolyte Decomposition	The electrolyte can decompose on the NiS surface during the initial cycles to form the SEI layer. The composition and stability of this layer are critical.	1. Electrolyte Optimization: Use electrolytes with additives like vinylene carbonate (VC) that form a stable and compact SEI layer, reducing continuous electrolyte decomposition in subsequent cycles.
Irreversible Phase Changes	Some initial electrochemical reactions and phase transformations in the NiS material may not be fully reversible.	1. Pre-lithiation: If feasible, pre-lithiate the NiS anode to compensate for the initial lithium loss. This can be done through various chemical or electrochemical methods.

Question 3: My cell shows a significant voltage drop or high polarization during high-rate cycling. What's the reason?

Answer:

High polarization, observed as a large voltage difference between charge and discharge curves, especially at high currents, points to poor kinetics. This is often caused by low electrical conductivity and slow Li-ion diffusion.

Possible Causes & Solutions:

Cause	Explanation	Suggested Solutions
Poor Electrical Conductivity	Although NiS is more conductive than many other transition metal sulfides, the formation of Li_2S (an insulator) during discharge and the loss of electrical contact from particle cracking can significantly increase the electrode's overall resistance.	<ol style="list-style-type: none">1. Graphene Composites: Synthesizing NiS on a reduced graphene oxide (rGO) scaffold provides excellent and continuous electrical pathways throughout the electrode.^{[4][5]}2. Ensure Good Slurry Dispersion: During electrode preparation, ensure that the conductive additive (e.g., carbon black) is uniformly dispersed with the NiS active material to create an effective conductive network.
Sluggish Li-ion Diffusion	The conversion reaction involves solid-state diffusion, which can be slow, limiting the rate at which the battery can be charged and discharged.	<ol style="list-style-type: none">1. Reduce Particle Size: Use nanosized NiS particles to shorten the diffusion length for lithium ions.2. Create Porous Architectures: Design porous electrode structures that allow for better electrolyte penetration, increasing the electrode/electrolyte interface area and facilitating faster ion transport.

Frequently Asked Questions (FAQs)

- Q1: What is the theoretical capacity of NiS as an anode material?

- A1: The theoretical capacity of NiS based on the conversion reaction ($\text{NiS} + 2\text{Li}^+ + 2\text{e}^- \leftrightarrow \text{Ni} + \text{Li}_2\text{S}$) is approximately 590 mAh/g.[3]
- Q2: Why is carbon coating such a common strategy for NiS anodes?
 - A2: Carbon coating serves multiple crucial functions: it acts as a mechanical buffer to accommodate the large volume changes of NiS during cycling, it significantly enhances the electrical conductivity of the electrode, and it can act as a physical barrier to prevent the dissolution of polysulfide intermediates into the electrolyte.[1][2]
- Q3: What voltage window should I use for testing NiS anodes?
 - A3: A typical voltage window for testing NiS in a half-cell with a lithium metal counter electrode is 0.01 V to 3.0 V vs. Li/Li⁺. The main redox reactions for NiS occur within this range.
- Q4: What are the advantages of a hydrothermal or solvothermal synthesis for NiS nanomaterials?
 - A4: These methods allow for excellent control over the size, morphology, and crystallinity of the resulting NiS nanoparticles.[4][6] They are effective for creating well-defined nanostructures like nanospheres or for growing NiS directly onto conductive backbones like graphene.[7][8][9]
- Q5: How does the performance of NiS compare to other transition metal sulfide anodes?
 - A5: NiS is considered a promising anode material due to its high theoretical capacity, low cost, and relatively good conductivity compared to some other sulfides.[3] However, like most conversion-type anodes, it suffers from poor cycling stability due to large volume changes. Its performance is often benchmarked against sulfides of cobalt, iron, and copper.

Quantitative Data Presentation

The table below summarizes the electrochemical performance of various NiS-based anode materials reported in the literature, providing a benchmark for experimental results.

Anode Material	Synthesis Method	Current Density	Cycle Number	Reversible Capacity (mAh/g)	Reference
NiS Nanospheres	Hydrothermal	200 mA/g	280	1402.3	[3]
Hierarchical Carbon-Coated NiS	Not specified	Not specified	100	606	[3]
Porous NiS@NSC Tubules	Biological Template	Not specified	200	715.9	[3]
NiS/C Nanomaterials	Biomass Biochar	Not specified	100	411.6	[3]
NiS/Carbon Composite	Solvothermal	Not specified	50	~500	[2]
Graphene-Wrapped NiS Nanoprisms	Not specified	70 mA/g	100	>1200	[5]

Experimental Protocols

Below are detailed methodologies for key experiments related to the synthesis and characterization of NiS anodes.

1. Protocol for Hydrothermal Synthesis of NiS/rGO Composite

- Objective: To synthesize **nickel sulfide** nanoparticles anchored on reduced graphene oxide sheets.
- Materials: Graphene Oxide (GO), Nickel(II) chloride hexahydrate ($\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$), Thioacetamide (CH_3CSNH_2), Hydrazine hydrate ($\text{N}_2\text{H}_4 \cdot \text{H}_2\text{O}$), Deionized (DI) water, Ethanol.
- Procedure:

- GO Exfoliation: Disperse 50 mg of GO in 50 mL of DI water through ultrasonication for 2 hours to obtain a stable GO dispersion.
- Precursor Dissolution: In a separate beaker, dissolve 1 mmol of $\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$ and 2 mmol of thioacetamide in 20 mL of DI water.
- Mixing: Add the precursor solution dropwise into the GO dispersion under vigorous stirring. Continue stirring for 30 minutes to ensure homogeneous mixing.
- Reduction: Add 1 mL of hydrazine hydrate to the mixture to facilitate the reduction of GO to rGO during the hydrothermal process.
- Hydrothermal Reaction: Transfer the final mixture into a 100 mL Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to 180°C for 12 hours.
- Product Collection: After the autoclave cools down to room temperature, collect the black precipitate by centrifugation.
- Washing: Wash the product repeatedly with DI water and ethanol to remove any unreacted reagents and byproducts.
- Drying: Dry the final NiS/rGO composite in a vacuum oven at 60°C for 12 hours.

2. Protocol for Anode Slurry Preparation and Electrode Coating

- Objective: To prepare a uniform anode slurry and coat it onto a copper current collector.
- Materials: NiS-based active material (e.g., NiS/rGO), Super P carbon black (conductive additive), Polyvinylidene fluoride (PVDF) binder, N-Methyl-2-pyrrolidone (NMP) solvent, Copper foil.
- Procedure:
 - Dry Materials: Dry the active material and Super P carbon black in a vacuum oven at 80°C for at least 12 hours to remove any moisture.
 - Weighing: Weigh the active material, Super P, and PVDF binder in a mass ratio of 8:1:1.

- Mixing:
 - Place the weighed powders into a mortar or a planetary mixer.
 - Mix the dry powders thoroughly for 15-20 minutes to ensure a homogeneous mixture.
- Slurry Formation:
 - Slowly add NMP solvent dropwise to the powder mixture while continuously grinding or mixing.
 - Continue adding NMP and mixing until a homogeneous slurry with a viscosity suitable for coating is formed (resembling thick paint). This process should take at least 30 minutes.
- Coating:
 - Clean the copper foil with ethanol.
 - Place the foil on a flat surface. Use a doctor blade with a set gap (e.g., 100-150 μm) to cast the slurry uniformly onto the copper foil.
- Drying:
 - Initially, dry the coated electrode in air or on a hot plate at $\sim 60^{\circ}\text{C}$ for 30 minutes to evaporate the bulk of the NMP.
 - Transfer the electrode to a vacuum oven and dry at 110°C for 12 hours to completely remove the solvent.
- Electrode Punching: Once dry, punch out circular electrodes of the desired diameter (e.g., 12 mm) for coin cell assembly. Weigh the punched electrodes to determine the active material mass loading.

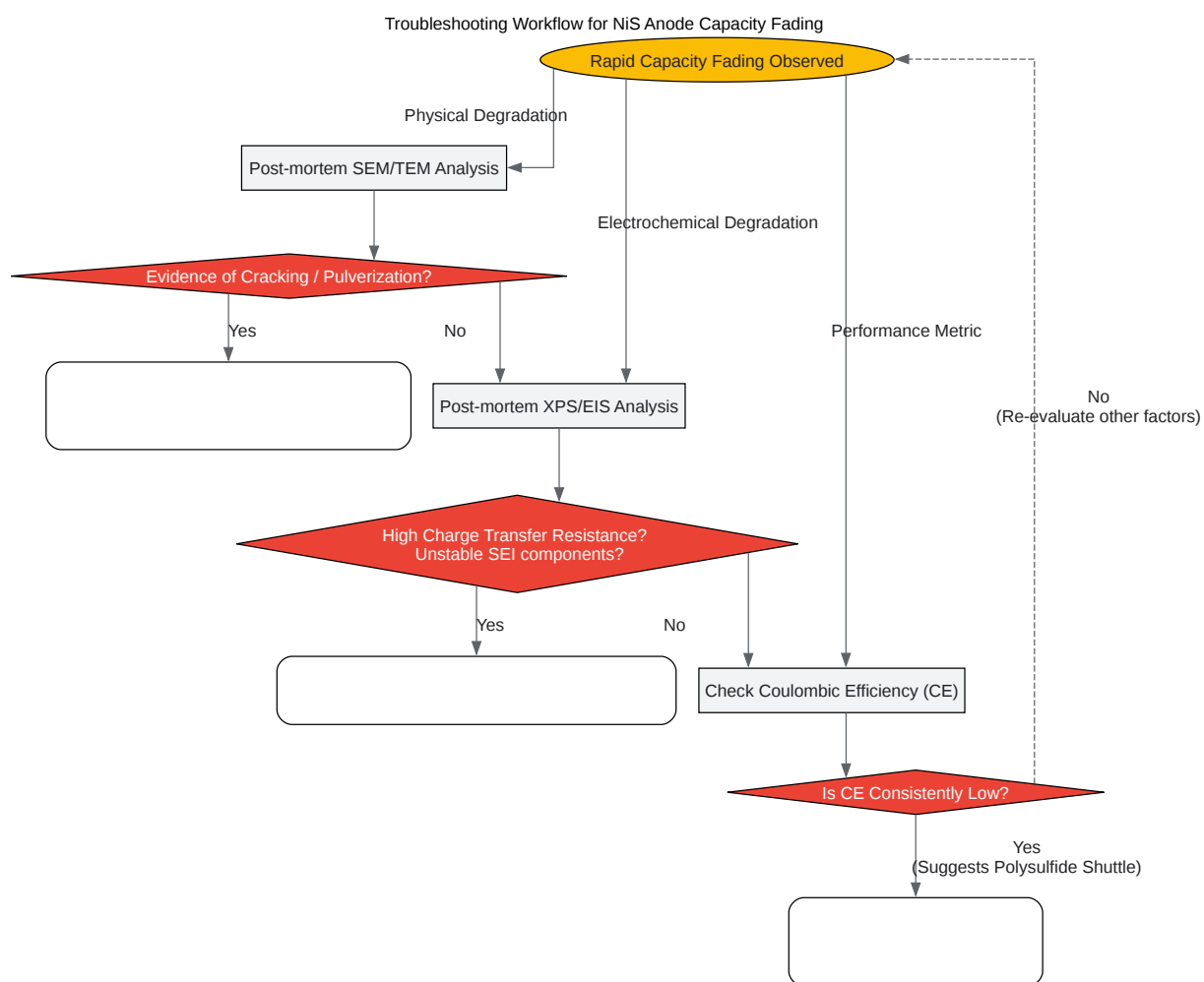
3. Protocol for Electrochemical Characterization

- Objective: To evaluate the electrochemical performance of the prepared NiS anode using Cyclic Voltammetry (CV) and Galvanostatic Cycling.

- Setup:
 - Cell: 2032-type coin cells.
 - Working Electrode: The prepared NiS anode.
 - Counter/Reference Electrode: Lithium metal foil.
 - Separator: Celgard 2400 or similar microporous polypropylene separator.
 - Electrolyte: 1 M LiPF_6 in a 1:1 (v/v) mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC).
- Procedure:
 - Cell Assembly: Assemble the coin cells in an argon-filled glovebox with low oxygen and moisture levels (<0.1 ppm).
 - Cyclic Voltammetry (CV):
 - Connect the cell to an electrochemical workstation.
 - Scan the potential between 0.01 V and 3.0 V vs. Li/Li^+ at a slow scan rate, typically 0.1 mV/s, for the first 3-5 cycles.
 - This will show the characteristic reduction and oxidation peaks corresponding to the conversion reaction of NiS and the formation of the SEI layer.
 - Galvanostatic Charge-Discharge Cycling:
 - Connect the cell to a battery cycler.
 - Cycle the cell within the same voltage window of 0.01 V to 3.0 V.
 - For the initial cycles, use a low current density (e.g., C/10, where 1C = 590 mA/g).
 - For long-term stability tests, use a higher current density (e.g., 1C or 2C) and cycle for hundreds of cycles, recording the capacity and coulombic efficiency at each cycle.

- Electrochemical Impedance Spectroscopy (EIS):
 - EIS can be performed before and after cycling to analyze changes in electrode resistance.
 - Apply a small AC voltage (e.g., 5 mV) over a frequency range from 100 kHz to 0.01 Hz. The resulting Nyquist plot can be modeled to determine parameters like solution resistance and charge transfer resistance.

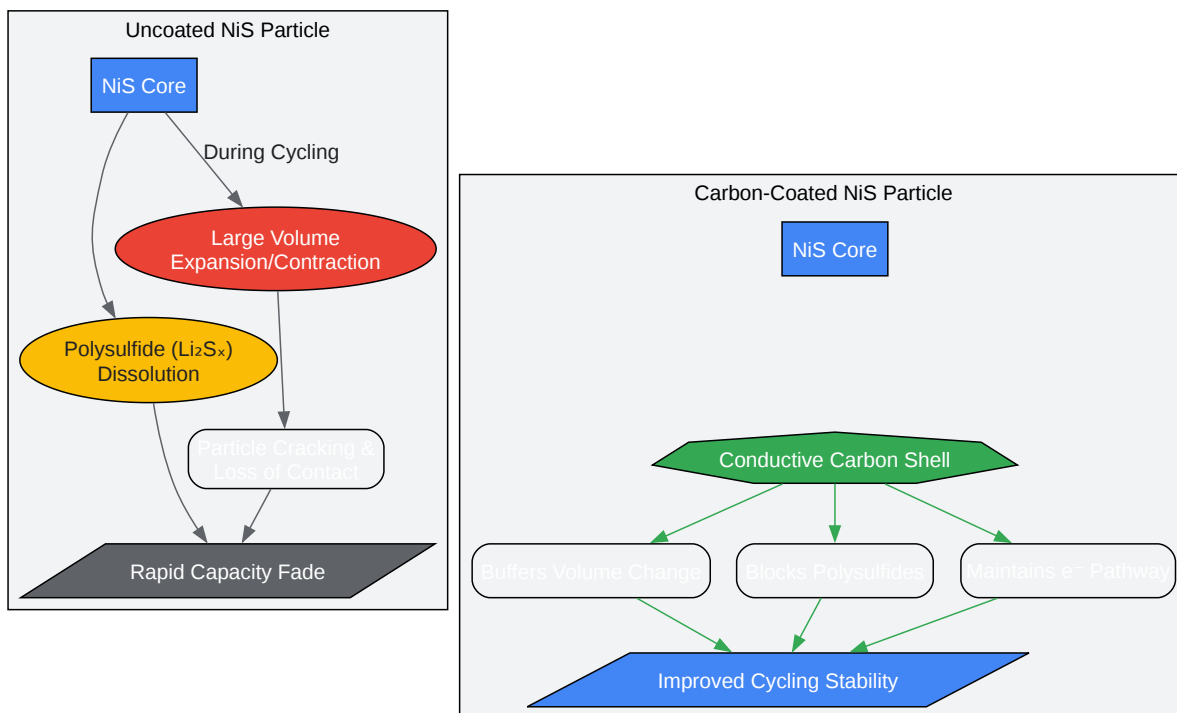
Mandatory Visualizations



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Caption: A logical workflow for diagnosing and addressing rapid capacity fading in NiS anodes.

Mechanism of Carbon Coating in Stabilizing NiS Anodes



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Caption: The protective role of a carbon coating on NiS anode stability.

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References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Hydrothermal Preparation and High Electrochemical Performance of NiS Nanospheres as Anode for Lithium-Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. worldscientific.com [worldscientific.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
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